2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide
Description
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide is a synthetic small molecule featuring a 2-methylindole core linked to a 2-oxoacetamide moiety, which is further substituted with a 3-(piperidin-1-yl)propyl group. Indole derivatives are well-known for their pharmacological relevance, particularly in targeting serotonin receptors and kinase inhibitors. The piperidine-propyl chain enhances solubility and bioavailability, while the 2-oxoacetamide group may contribute to hydrogen bonding interactions in biological systems.
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-piperidin-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-17(15-8-3-4-9-16(15)21-14)18(23)19(24)20-10-7-13-22-11-5-2-6-12-22/h3-4,8-9,21H,2,5-7,10-13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQNOWWTNGFYGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the indole ring through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Acylation: The indole derivative is then acylated using acetic anhydride to introduce the acetamide group.
Attachment of the Piperidine Moiety: The final step involves the reaction of the acetamide derivative with 3-(piperidin-1-yl)propylamine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine moiety can be substituted with other amines through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 2-(2-methyl-1H-indol-3-yl)-2-hydroxy-N-[3-(piperidin-1-yl)propyl]acetamide.
Substitution: Formation of various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Biological Research: It is used in studies related to cell cycle regulation and apoptosis.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide involves:
Inhibition of Tubulin Polymerization: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting cell division.
Induction of Apoptosis: It induces apoptosis in cancer cells by disrupting the microtubule network, leading to cell cycle arrest in the G2/M phase.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Physicochemical Properties
- Molecular Weight and Solubility: The target compound (MW: 317.4 g/mol) is smaller than pyrazolo-triazine analogs (e.g., , MW: 501.6 g/mol) but larger than simpler phenyl derivatives (e.g., , MW: 285.3 g/mol). Its piperidinylpropyl group likely enhances water solubility compared to non-polar indole derivatives.
- Synthetic Yields : Piperidine-containing analogs in were synthesized in 18–32% yields as oily substances, suggesting challenges in purification due to hydrophobicity.
Biological Activity
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide, a synthetic organic compound belonging to the indole derivative class, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits diverse biological activities, particularly in anticancer and antimicrobial domains. This article delves into the biological activity of this compound, supported by various research findings and data.
Chemical Structure and Properties
The compound features a unique structure comprising an indole core, an acetamide group, and a piperidine moiety. Its molecular formula is with a specific InChI identifier that facilitates its identification in chemical databases.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₂₅N₃O₂ |
| Molecular Weight | 325.43 g/mol |
| CAS Number | 862813-63-6 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It is known to inhibit tubulin polymerization, which is crucial for cancer cell division. A study highlighted that this compound could induce apoptosis in cancer cells, thereby reducing tumor growth .
Mechanism of Action:
The compound's mechanism involves binding to the colchicine site on tubulin, leading to disruption in microtubule dynamics. This action ultimately triggers cell cycle arrest and apoptosis.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against various pathogens, including resistant strains of bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Structure–Activity Relationship (SAR)
The unique structural attributes of this compound contribute to its biological activity. The presence of the oxo group at the acetamide position enhances its binding affinity to target sites compared to similar compounds without this modification.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Efficacy: A study demonstrated that derivatives of indole compounds similar to this compound showed enhanced cytotoxicity against various cancer cell lines, indicating a promising avenue for further research in cancer therapy .
- Synergistic Effects: Research has indicated that when combined with existing antibiotics like ciprofloxacin, this compound can enhance their efficacy against resistant bacterial strains, suggesting potential applications in overcoming antibiotic resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
